

Spectroscopic Characterization of Allyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl methacrylate*

Cat. No.: *B124383*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **allyl methacrylate**, a key monomer in polymer synthesis and material science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

To provide a clear reference for the interpretation of the spectroscopic data, the chemical structure of **allyl methacrylate** is presented below. The diagram highlights the distinct functional groups: the methacrylate and the allyl moieties, each contributing characteristic signals in the various spectra.

Figure 1: Chemical structure of **allyl methacrylate**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **allyl methacrylate**, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ^1H NMR spectrum of **allyl methacrylate** exhibits characteristic signals for both the methacrylate and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.10	s	1H	=CH ₂ (methacrylate)
~5.95	m	1H	-CH= (allyl)
~5.52	s	1H	=CH ₂ (methacrylate)
~5.33	dd	1H	=CH ₂ (allyl, trans)
~5.22	dd	1H	=CH ₂ (allyl, cis)
~4.58	d	2H	-O-CH ₂ -
~1.95	s	3H	-CH ₃

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
166.8	C=O (ester)
136.2	C= (methacrylate)
132.5	-CH= (allyl)
125.7	=CH ₂ (methacrylate)
118.1	=CH ₂ (allyl)
65.2	-O-CH ₂ -
18.3	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **allyl methacrylate** shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	=C-H stretch (alkene)
~2932	Medium	C-H stretch (alkane)
~1724	Strong, Sharp	C=O stretch (ester) ^[1]
~1648	Weak	C=C stretch (alkene) ^[1]
~1160	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum of **allyl methacrylate** provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak is observed at $m/z = 126$.^[2]

m/z	Relative Intensity (%)	Assignment
126	~10	[M] ⁺ (Molecular Ion)
111	~10.5	[M - CH ₃] ⁺
81	~17.2	[M - OCH ₂ CH=CH ₂] ⁺
69	100	[M - C ₃ H ₅ O] ⁺ (Base Peak)
41	~97.3	[C ₃ H ₅] ⁺ (Allyl Cation)
39	~27.5	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of **allyl methacrylate** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).^[3] Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Data Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.^[4]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation: As **allyl methacrylate** is a liquid, it can be analyzed directly as a neat liquid.^[5]
 - Transmission Method: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.^[6]
 - Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.^[5] This is often a simpler and faster method.

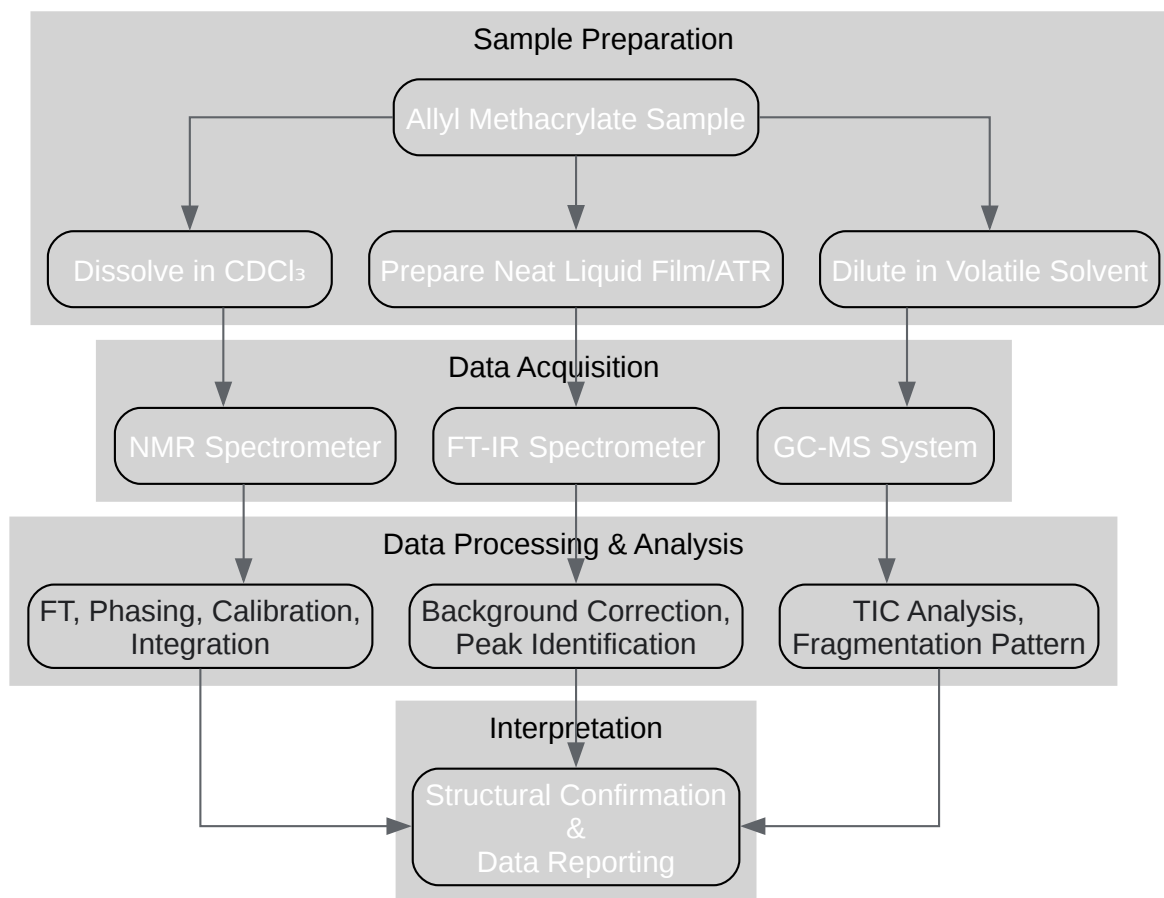
- Instrumentation: Use a standard Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty salt plates or ATR crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
 - Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Preparation: For analysis by gas chromatography-mass spectrometry (GC-MS), dilute a small amount of **allyl methacrylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.
- Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Inject the sample into the GC, where it is vaporized and separated on a capillary column.
 - The separated components elute from the GC and enter the mass spectrometer.
 - Acquire mass spectra across a suitable mass range (e.g., m/z 35-300).
- Data Processing:
 - Identify the peak corresponding to **allyl methacrylate** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

Experimental Workflow

The logical flow for the spectroscopic analysis of **allyl methacrylate**, from sample handling to final data interpretation, is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1)H and (13)C NMR chemical shifts of methacrylate molecules associated with DMPC and/or DPPC liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allyl methacrylate(96-05-9) MS [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. Allyl methacrylate(96-05-9) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Allyl Methacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124383#spectroscopic-data-for-allyl-methacrylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com